molecular formula C16H13N3O3 B2534971 N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide CAS No. 1206997-89-8

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide

Cat. No.: B2534971
CAS No.: 1206997-89-8
M. Wt: 295.298
InChI Key: HKOKXNQKHYQWAV-UHFFFAOYSA-N
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Description

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a furan ring, a phenyl group, and a pyridazinyl moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine under basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.

    Attachment of the pyridazinyl moiety: The final step involves the nucleophilic substitution reaction where the pyridazinyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of microbial infections.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and thereby exerting its antibacterial effects. The furan ring and pyridazinyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methyl-N-(4-[(6-methylpyridazin-3-yl)oxy]phenyl)furan-2-carboxamide
  • N-(4-bromophenyl)furan-2-carboxamide

Uniqueness

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide stands out due to its unique combination of a furan ring, phenyl group, and pyridazinyl moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOKXNQKHYQWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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